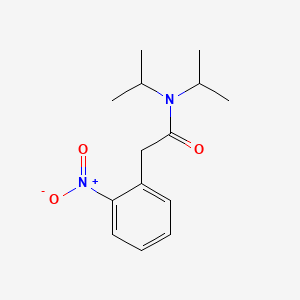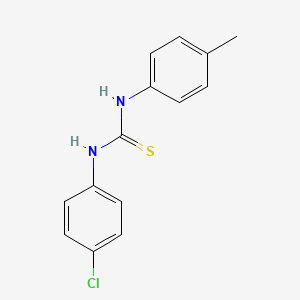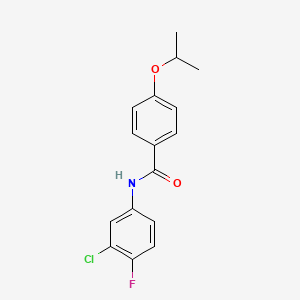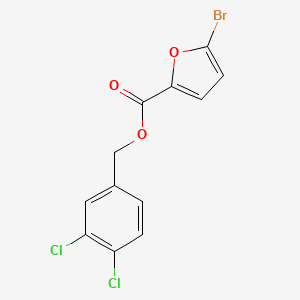
N,N-diisopropyl-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisopropyl-2-(2-nitrophenyl)acetamide, commonly known as DINA, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. DINA is a nitroaromatic compound that has been synthesized through a few different methods, and its mechanism of action and physiological effects have been studied in depth.
Mecanismo De Acción
The mechanism of action of DINA as an antimicrobial agent is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DINA has also been shown to disrupt bacterial biofilms, which can contribute to antibiotic resistance.
Biochemical and Physiological Effects:
DINA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study. However, it has been found to have some cytotoxic effects at high concentrations, indicating that further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DINA is its relatively low cost and ease of synthesis, making it accessible for use in laboratory experiments. However, its potential cytotoxicity and limited solubility in certain solvents may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on DINA. One area of interest is its potential as an antimicrobial agent in medical and veterinary applications. Additionally, further research is needed to determine its safety and efficacy in other applications, such as corrosion inhibition and material science. Finally, the synthesis of new compounds using DINA as a precursor may lead to the discovery of novel compounds with useful properties.
Métodos De Síntesis
There are several methods for synthesizing DINA, but one of the most common involves the reaction of 2-nitroaniline with diisopropylamine and acetic anhydride. This method yields a high purity product and has been used in various studies on DINA.
Aplicaciones Científicas De Investigación
DINA has been studied for its potential application in various fields, including as an antimicrobial agent, a corrosion inhibitor, and a precursor for the synthesis of other compounds. In particular, DINA has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15(11(3)4)14(17)9-12-7-5-6-8-13(12)16(18)19/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILVXTJJVYQCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)


![methyl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5771739.png)
![N-(tert-butyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)
![1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine](/img/structure/B5771750.png)
![isopropyl 4-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B5771751.png)
![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5771760.png)

![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5771777.png)
![N-(4-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5771784.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5771798.png)
